CID 71397644

Description

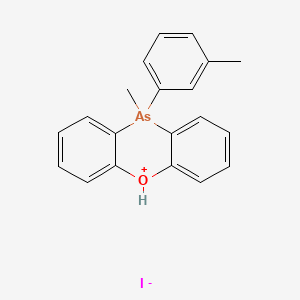

CID 71397644 (exact IUPAC name unspecified in available literature) is an organic compound characterized via gas chromatography-mass spectrometry (GC-MS) and vacuum distillation techniques . The compound was isolated through fractionated vacuum distillation of CIEO (unspecified extract), with its purity and identity confirmed via GC-MS total ion chromatogram and mass spectral analysis .

Properties

Molecular Formula |

C20H19AsIO |

|---|---|

Molecular Weight |

477.2 g/mol |

InChI |

InChI=1S/C20H18AsO.HI/c1-15-8-7-9-16(14-15)21(2)17-10-3-5-12-19(17)22-20-13-6-4-11-18(20)21;/h3-14H,1-2H3;1H |

InChI Key |

WARVHXORIDFIMM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC=C1)[As]2(C3=CC=CC=C3[OH+]C4=CC=CC=C42)C.[I-] |

Origin of Product |

United States |

Preparation Methods

The synthesis of CID 71397644 involves specific synthetic routes and reaction conditions. The preparation method typically includes the following steps:

Oxidation: The alcohol function of a precursor compound is oxidized under controlled conditions.

Industrial Production: Large-scale production methods involve optimizing reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

CID 71397644 undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one functional group with another.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

CID 71397644 has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of CID 71397644 involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to particular receptors or enzymes, thereby modulating their activity. This can lead to various biological responses, depending on the target and pathway involved .

Comparison with Similar Compounds

Structural Analogs: Oscillatoxin Derivatives

identifies oscillatoxin derivatives as structural analogs to CID 71397644 (Figure 1). Key comparisons include:

Key Differences :

- Substituents : this compound lacks the methyl group present in CID 185389, impacting solubility and bioactivity.

- Fragmentation Patterns: Source-induced CID in mass spectrometry () could differentiate these compounds via diagnostic ions (e.g., loss of methyl groups or epoxide ring cleavage).

Functional Analogs: Ginsenoside Isomers

highlights ginsenosides (e.g., Rf and pseudoginsenoside F11) as functional analogs due to their structural isomerism and shared analytical challenges.

Key Differences :

- Isomerism: While both ginsenosides share identical molecular weights, this compound’s distinct chromatographic profile suggests differing polarity.

- Analytical Utility: this compound’s GC-MS compatibility contrasts with LC-ESI-MS workflows required for ginsenosides .

Research Implications and Limitations

- Structural Insights : Comparative mass spectral data (e.g., methyl group loss in oscillatoxins vs. hydroxyl rearrangements in this compound) highlight the role of substituents in fragmentation pathways .

- Functional Overlap : this compound’s lack of reported bioactivity contrasts with oscillatoxins’ cytotoxicity, emphasizing the need for pharmacological profiling.

- Limitations : Absence of explicit biological data for this compound restricts functional comparisons. Further studies using LC-ESI-MS/MS and in vitro assays are recommended.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.